molecular formula C11H15ClN2O B13606214 1-(2-Chloro-6-methoxyphenyl)piperazine

1-(2-Chloro-6-methoxyphenyl)piperazine

Cat. No.: B13606214
M. Wt: 226.70 g/mol
InChI Key: QWDZXKKUMYCIEQ-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a chloro group at the 2-position and a methoxy group at the 6-position on the phenyl ring, which is attached to a piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-6-methoxyphenyl)piperazine typically involves the reaction of 2-chloro-6-methoxyaniline with piperazine. The reaction is usually carried out in the presence of a suitable solvent such as acetonitrile or ethanol, and a catalyst like Yb(OTf)3. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The product is typically purified by recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-6-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted piperazine derivatives.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include amines.

Scientific Research Applications

1-(2-Chloro-6-methoxyphenyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-methoxyphenyl)piperazine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chloro-6-methoxyphenyl)piperazine is unique due to the specific positioning of the chloro and methoxy groups on the phenyl ring.

Properties

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

1-(2-chloro-6-methoxyphenyl)piperazine

InChI

InChI=1S/C11H15ClN2O/c1-15-10-4-2-3-9(12)11(10)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3

InChI Key

QWDZXKKUMYCIEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)Cl)N2CCNCC2

Origin of Product

United States

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